Ethyl 6-tert-butyl-2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and influence on the compound’s reactivity. The compound’s structure includes an ethyl ester, an amide linkage, and multiple tert-butyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a benzothiophene derivative with tert-butyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted under specific conditions, often involving strong acids or bases.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetics.
Butylated hydroxytoluene (BHT): Widely used as a food preservative and in pharmaceuticals.
Uniqueness
ETHYL 6-TERT-BUTYL-2-(4-TERT-BUTYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and sterically hindered tert-butyl groups.
Properties
Molecular Formula |
C26H35NO3S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-[(4-tert-butylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H35NO3S/c1-8-30-24(29)21-19-14-13-18(26(5,6)7)15-20(19)31-23(21)27-22(28)16-9-11-17(12-10-16)25(2,3)4/h9-12,18H,8,13-15H2,1-7H3,(H,27,28) |
InChI Key |
QVTFNMXJVHQWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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